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LPA1 receptor antagonist 1

Cat. No.: B610538
M. Wt: 482.5 g/mol
InChI Key: PXQUHYSYFWQRMF-LJQANCHMSA-N
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Description

Overview of Lysophosphatidic Acid (LPA) as a Ubiquitous Bioactive Lipid Mediator

Lysophosphatidic acid (LPA) is a naturally occurring, simple phospholipid that functions as a potent, hormone-like signaling molecule in virtually all mammalian cell types and tissues. biomolther.orgnih.govmdpi.com Unlike many other lipids that primarily serve as structural components of cell membranes, LPA acts as an extracellular signaling mediator, influencing a wide array of cellular processes. nih.gov The production of LPA occurs through several enzymatic pathways. The two most prominent pathways involve the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA by the enzyme autotaxin (ATX) and the conversion of phosphatidic acid to LPA by phospholipase A1 or A2. biomolther.orgmdpi.comsmpdb.ca LPA is also synthesized intracellularly, where it can act as an intermediate in the synthesis of other lipids. nih.govmdpi.com The diverse biological functions of LPA are critical for development, maintenance, and healing processes throughout the body. biomolther.org

Characterization of the LPA Receptor Family (LPA1-6)

LPA exerts its effects by binding to and activating a family of at least six specific G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. biomolther.orgmdpi.comscripps.edu These receptors are members of the rhodopsin-like GPCR family and possess the characteristic seven-transmembrane domain structure. nih.govjcancer.org The LPA receptor family can be divided into two subfamilies based on sequence homology. LPA1, LPA2, and LPA3 belong to the endothelial differentiation gene (EDG) family, while LPA4, LPA5, and LPA6 are more closely related to the P2Y purinergic receptor family. mdpi.comamegroups.org Each receptor subtype exhibits distinct tissue distribution and couples to various G proteins, leading to a wide range of downstream signaling events. scripps.edunih.gov

Distribution and Expression Patterns of LPA1 Receptor in Various Biological Systems

The LPA1 receptor, the first identified and most extensively studied of the LPA receptors, is widely expressed in both adult humans and mice. nih.govmdpi.com High levels of LPAR1 mRNA have been detected in the brain, heart, colon, small intestine, and placenta. jcancer.org It is also found in the uterus, testis, lung, stomach, kidney, spleen, thymus, and skeletal muscle. nih.gov Within the nervous system, LPA1 is notably expressed in neuroproliferative zones of the developing cerebral cortex, as well as in oligodendrocytes and Schwann cells. scripps.edu This broad expression pattern underscores the diverse physiological roles of LPA1 signaling.

G-Protein Coupling Mechanisms of LPA1 Receptor (Gi/o, Gq/11, G12/13)

Upon activation by LPA, the LPA1 receptor couples to multiple heterotrimeric G proteins to initiate intracellular signaling cascades. nih.govjcancer.org Specifically, LPA1 has been shown to couple to three major G protein families:

Gi/o: This pathway is sensitive to pertussis toxin and leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. mdpi.com Activation of the Gi/o pathway is also linked to the stimulation of the Ras-MAPK and PI3K-Akt signaling cascades. mdpi.com

Gq/11: Coupling to Gq/11 activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium concentrations. nih.govmdpi.com

G12/13: This pathway is primarily responsible for mediating changes in the actin cytoskeleton through the activation of the Rho family of small GTPases. nih.govmdpi.com

This ability to engage multiple G protein pathways allows LPA1 to regulate a wide spectrum of cellular responses from a single receptor.

Intracellular Signaling Cascades Activated by LPA1 Receptor

The activation of LPA1 and its associated G proteins triggers a complex network of downstream signaling pathways that ultimately dictate the cellular response.

Activation of Phospholipase C (PLC) and Calcium Mobilization Pathways

As mentioned, the coupling of LPA1 to Gq/11 leads to the activation of PLC. nih.govjcancer.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.ca IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. smpdb.ca The resulting increase in intracellular Ca2+, along with DAG, activates various isoforms of protein kinase C (PKC), which then phosphorylate a multitude of target proteins, influencing processes like cell proliferation and inflammation. smpdb.cajcancer.org

Regulation of MAPK, Akt, and Rho/ROCK Signaling

LPA1 signaling significantly impacts several key kinase cascades that are central to cell growth, survival, and migration.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a crucial downstream target of LPA1. mdpi.com Activation of this pathway, often through Gi/o and the Ras protein, is a key driver of the proliferative effects of LPA. amegroups.orgmdpi.com

Akt Pathway: The PI3K/Akt signaling pathway is another critical cascade activated by LPA1, primarily through the Gi/o subunit. jcancer.orgmdpi.com This pathway is a central regulator of cell survival, protecting cells from apoptosis. mdpi.com

Rho/ROCK Pathway: LPA1-mediated activation of G12/13 leads to the stimulation of the small GTPase Rho and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). nih.govjcancer.org This pathway is instrumental in regulating the actin cytoskeleton, leading to stress fiber formation, changes in cell morphology, and cell migration. nih.govnih.gov

The intricate interplay of these signaling pathways highlights the multifaceted nature of LPA1 receptor function and provides the rationale for the development of specific antagonists to modulate its activity in disease states.

Interactive Data Tables

Table 1: LPA Receptor Family and G-Protein Coupling

ReceptorFamilyGαi/oGαq/11Gα12/13Gαs
LPA1EDG
LPA2EDG
LPA3EDG
LPA4Purinergic
LPA5Purinergic
LPA6Purinergic

Data sourced from multiple references. nih.govjcancer.orgamegroups.org

Table 2: Major Downstream Signaling Pathways of LPA1 Receptor

G-ProteinPrimary EffectorKey Downstream PathwaysMajor Cellular Responses
Gαi/oAdenylyl Cyclase (inhibition), PI3KMAPK/ERK, AktProliferation, Survival, Migration
Gαq/11Phospholipase C (PLC)IP3/Ca2+, DAG/PKCCalcium mobilization, Proliferation
Gα12/13RhoGEFsRho/ROCKCytoskeletal rearrangement, Migration, Stress fiber formation

Data compiled from various sources. smpdb.canih.govjcancer.orgmdpi.com

Cross-talk with Other Signaling Networks (e.g., Hippo-YAP Pathway)

The signaling cascades initiated by the lysophosphatidic acid receptor 1 (LPA1) are not isolated events; they engage in significant cross-talk with other critical regulatory networks within the cell. A pivotal example of this interplay is the interaction with the Hippo-YAP (Yes-associated protein) pathway, a crucial regulator of organ size, cell proliferation, and tumorigenesis. researchgate.netnih.gov Extracellular signals, particularly those acting through G protein-coupled receptors (GPCRs) like LPA1, have been identified as key modulators of this pathway. researchgate.netbmbreports.org

Activation of the LPA1 receptor by its ligand, lysophosphatidic acid (LPA), predominantly signals through Gα12/13 heterotrimeric G proteins. ersnet.orgphysiology.orgnih.gov This specific coupling is instrumental in regulating the core kinase cassette of the Hippo pathway. researchgate.netnih.gov Research has shown that LPA stimulation via Gα12/13-coupled receptors leads to the inhibition of the downstream Hippo pathway kinases, Large Tumor Suppressor 1 and 2 (LATS1/2). researchgate.netnih.gov This inhibition occurs without affecting the activity of the upstream MST1/2 kinases. nih.gov

The inhibition of LATS1/2 prevents the phosphorylation of the transcriptional co-activators YAP and its paralog, TAZ (transcriptional coactivator with PDZ-binding motif). researchgate.netnih.gov In their phosphorylated state, YAP and TAZ are sequestered in the cytoplasm and targeted for degradation. researchgate.net However, upon LPA1-mediated inhibition of LATS1/2, YAP and TAZ remain unphosphorylated, allowing them to translocate into the nucleus. researchgate.net

Once in the nucleus, YAP and TAZ associate with various transcription factors, most notably the TEA domain (TEAD) family of transcription factors, to drive the expression of a wide array of target genes. nih.govmdpi.com These target genes include well-characterized pro-fibrotic and pro-proliferative factors such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (Cyr61). nih.govresearchgate.net Studies have confirmed that ectopic expression of LPA1 can increase the expression of these YAP target genes. nih.gov This entire cascade, from LPA1 activation to YAP/TAZ-mediated gene expression, is dependent on the RhoA/ROCK signaling axis, which acts downstream of Gα12/13. researchgate.netmdpi.com

Functionally, this LPA1-Hippo-YAP signaling nexus is implicated in critical cellular processes that contribute to pathology. It has been identified as a crucial driver of cell migration and the expression of fibrosis-associated genes in fibro-adipogenic progenitors (FAPs), which are key contributors to fibrosis in muscular dystrophies. nih.gov Inhibition of either LPA1 or YAP transcriptional activity was shown to hinder LPA-induced migration in these cells. nih.gov This cross-talk mechanistically links the extracellular lipid mediator LPA to the core machinery that controls cell fate and tissue growth, providing a pathway through which dysregulated LPA1 signaling can promote fibrotic responses. mdpi.comnih.govarvojournals.org

ComponentRole in LPA1-Hippo-YAP Cross-talkKey FindingsCitations
LPA1 ReceptorInitiates the signaling cascade upon LPA binding.Acts as an upstream regulator of the Hippo pathway. Preferentially couples to Gα12/13 to inhibit LATS1/2 kinases. ersnet.orgnih.govgoogle.com
Gα12/13 ProteinsPrimary G-proteins that couple to LPA1 to mediate downstream effects on the Hippo pathway.Overexpression of active Gα12/13 induces YAP dephosphorylation. Knockdown of Gα12/13 blocks LPA-induced YAP dephosphorylation. researchgate.netnih.gov
RhoA/ROCKActs downstream of Gα12/13 to mediate cytoskeletal changes and influence Hippo pathway components.Inhibition of ROCK blocks LPA-induced YAP/TAZ activation and nuclear translocation. researchgate.netmdpi.com
LATS1/2 KinasesCore Hippo pathway kinases that are inhibited by LPA1 signaling.LPA stimulation inhibits LATS1/2 kinase activity, preventing the phosphorylation of YAP and TAZ. researchgate.netnih.gov
YAP/TAZTranscriptional co-activators and primary effectors of the Hippo pathway.Dephosphorylated by the LPA1-Gα12/13-LATS1/2 axis, leading to their nuclear accumulation and activation. researchgate.netnih.govarvojournals.org
Target Genes (e.g., CTGF, Cyr61)Downstream genes whose transcription is promoted by activated YAP/TAZ.Upregulated by LPA stimulation in an LPA1- and YAP/TAZ-dependent manner, promoting pro-fibrotic and pro-proliferative cellular responses. nih.govresearchgate.netmdpi.com

Pathophysiological Implications of Dysregulated LPA1 Receptor Signaling in Pre-clinical Contexts

Dysregulation of the LPA1 signaling pathway has been implicated in the pathophysiology of a wide range of diseases in numerous pre-clinical models. mdpi.com These studies, utilizing genetic deletion (Lpar1 knockout mice) and pharmacological antagonism, have established LPA1 as a critical mediator of disease processes, particularly in fibrosis, muscular dystrophy, and various neurological disorders. physiology.orgmdpi.comscripps.edu

In pre-clinical contexts, tissue injury often leads to a localized increase in LPA levels, which then acts through LPA1 to drive aberrant cellular responses such as fibroblast recruitment, inflammation, and pathological remodeling. ersnet.orgnih.gov The findings from these animal models have solidified LPA1 as a promising therapeutic target for several chronic and progressive diseases. nih.govresearchgate.net

A substantial body of pre-clinical evidence highlights the central role of LPA1 in the development of fibrosis across multiple organ systems, including the lungs, skin, kidneys, and liver. physiology.orgmdpi.com In mouse models of idiopathic pulmonary fibrosis (IPF), typically induced by bleomycin (B88199), genetic knockout of the Lpar1 gene or treatment with LPA1-selective antagonists confers significant protection from lung fibrosis. ersnet.orgscripps.edunih.gov These interventions lead to reduced fibroblast accumulation, decreased vascular leakage, diminished collagen deposition, and improved survival. nih.govatsjournals.org Similarly, in models of systemic sclerosis (SSc), Lpar1 knockout mice are protected from bleomycin-induced dermal fibrosis, exhibiting less skin thickening and myofibroblast accumulation. ersnet.orgphysiology.org Pharmacological blockade of LPA1 with antagonists has been shown to reverse established skin fibrosis in mouse models. umich.eduuzh.ch The pathway is also implicated in renal fibrosis, where Lpar1 knockout mice show attenuated fibrosis following unilateral ureteral obstruction, and in liver fibrosis models. physiology.orgatsjournals.org

Recent research has uncovered a role for the LPA-LPA1-YAP signaling pathway in the pathology of muscular dystrophy. nih.gov In the mdx4cv mouse model of Duchenne muscular dystrophy (DMD), fibro-adipogenic progenitors (FAPs) display a heightened migratory phenotype driven by enhanced LPA signaling. This aberrant migration contributes to the fibrosis and impaired muscle regeneration characteristic of the disease. Inhibition of LPA1 was found to revert this pathological phenotype, identifying the LPA1 receptor as a key driver of fibrosis in this context. nih.gov

The LPA1 receptor is also deeply involved in the pathophysiology of various neurological conditions, primarily by modulating neuroinflammation and cellular responses to injury. biomolther.orgnih.govcsic.es In a rat model of Guillain-Barré syndrome (experimental autoimmune neuritis), treatment with an LPA1 antagonist significantly improved clinical scores, an effect linked to the modulation of Schwann cell dedifferentiation and a reduction in demyelination. nih.gov In models of spinal cord injury, LPA levels increase after injury, and blocking LPA1 signaling reduces demyelination, mitigates microglia/macrophage activation, and leads to improved locomotor recovery. csic.es Furthermore, LPA1 signaling contributes to brain injury in models of permanent ischemic stroke by promoting neuroinflammatory responses, including microglial activation and the upregulation of pro-inflammatory cytokines. biomolther.org The receptor has also been implicated in the initiation of neuropathic pain and the development of posthemorrhagic hydrocephalus in animal models. nih.govtandfonline.com

PathologyPre-clinical ModelKey Findings of Dysregulated LPA1 SignalingInterventionCitations
Pulmonary FibrosisBleomycin-induced lung fibrosis (mouse)Increased fibroblast recruitment, vascular leak, collagen deposition, epithelial cell apoptosis, and mortality.Lpar1 knockout; LPA1 antagonists (AM966, BMS-986278, etc.) ersnet.orgnih.govnih.govnih.govatsjournals.orgersnet.org
Dermal Fibrosis (Systemic Sclerosis)Bleomycin-induced skin fibrosis (mouse); Tsk1 mouseIncreased dermal thickening, collagen content, and myofibroblast differentiation.Lpar1 knockout; LPA1 antagonists (AM095, SAR100842) ersnet.orgphysiology.orgumich.eduuzh.ch
Renal FibrosisUnilateral Ureteral Obstruction (UUO) (mouse)Increased LPA levels and LPA1 expression; contributes to tubulointerstitial fibrosis.Lpar1 knockout; LPA1/LPA3 antagonist physiology.orgnih.gov
Hepatic FibrosisCarbon tetrachloride model (mouse); NASH models (mouse)Contributes to tissue injury and fibrosis.LPA1 antagonists (AM152, EPGN-2154) atsjournals.orgbioworld.com
Duchenne Muscular Dystrophymdx4cv mouseDrives heightened migratory phenotype of fibro-adipogenic progenitors (FAPs), contributing to fibrosis.Inhibition of LPA1 nih.gov
Inflammatory NeuropathyExperimental Autoimmune Neuritis (EAN) (rat)Promotes Schwann cell dedifferentiation and demyelination.LPA1 antagonist (AM095) nih.gov
Spinal Cord InjuryContusion injury (mouse)Contributes to secondary damage, including demyelination and microglia/macrophage activation.Lpar1 knockout; selective LPA1 antagonist csic.es
Ischemic StrokePermanent middle cerebral artery occlusion (pMCAO) (mouse)Contributes to brain injury via neuroinflammatory responses (microglial activation, pro-inflammatory cytokine upregulation).LPA1 antagonist (AM152) biomolther.org
Neuropathic PainSpinal nerve ligation model (mouse)Initiates nerve injury-induced neuropathic pain through mechanisms involving demyelination.LPA1 antagonist tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N4O4 B610538 LPA1 receptor antagonist 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQUHYSYFWQRMF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Pre Clinical Development Strategies for Lpa1 Receptor Antagonist 1

Historical Trajectory of LPA1 Receptor Antagonist Identification

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), with LPA1 being the most extensively studied. researchgate.netgoogleapis.com The discovery that the LPA-LPA1 signaling axis is a key mediator of fibroblast recruitment, survival, and differentiation placed it at the center of research for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). jst.go.jp

Early efforts in developing LPA1 antagonists yielded compounds with limitations. One of the first widely used tool compounds was Ki16425 , an isoxazole (B147169) derivative that antagonized both LPA1 and LPA3 receptors. nih.govnih.gov While useful for initial in vitro and in vivo studies, its lack of selectivity for LPA1 was a significant drawback. nih.govresearchgate.net Subsequently, antagonists with improved selectivity and drug-like properties were developed. Among these were AM966 and its derivative AM095 , which showed greater selectivity for LPA1 and demonstrated anti-fibrotic activity in animal models. researchgate.netacs.orgresearchgate.netpnas.org Another notable compound, BMS-986020 , advanced into clinical trials for IPF but was discontinued (B1498344) due to hepatobiliary toxicity, highlighting the need for next-generation antagonists with improved safety profiles. nih.govnih.gov This historical progression set the stage for the development of new scaffolds with enhanced potency, selectivity, and safety.

Rational Design and Medicinal Chemistry Approaches for LPA1 Receptor Antagonist 1

The development of this compound (Ro 6842262) was a result of a systematic and rational drug design campaign. The primary goal was to identify a novel chemical series with high potency for the LPA1 receptor, superior selectivity over other LPA receptor subtypes (especially LPA3), and favorable pharmacokinetic properties for oral administration.

Application of Structure-Based Drug Design and Free Energy Perturbation Technologies

While the specific application of Free Energy Perturbation (FEP) technologies for Ro 6842262 is not detailed in the primary literature, the broader field of LPA1 antagonist development has heavily relied on structure-based drug design. The publication of the crystal structure of the LPA1 receptor provided critical insights into the ligand-binding pocket, enabling more rational design of antagonists. This structural information helps in understanding key interactions, such as the binding of the antagonist's carboxylic acid moiety with polar and ionic residues in the receptor.

Structure-Activity Relationship (SAR) Studies Guiding Compound Optimization

The discovery of Ro 6842262 stemmed from extensive structure-activity relationship (SAR) studies. Researchers initiated their investigation from a series of pyrazole-based LPA1 antagonists. Through systematic modifications, they explored how changes to different parts of the molecule affected its potency and selectivity. This iterative process of synthesis and biological testing allowed for the optimization of the compound's properties, ultimately leading to the identification of the N-aryltriazole scaffold as superior.

Evolution of Distinct Molecular Scaffolds for LPA1 Receptor Antagonism

A key breakthrough in the development of Ro 6842262 was the strategic shift from a pyrazole (B372694) to an N-aryltriazole core scaffold. The initial pyrazole series showed promise but had limitations. The medicinal chemistry campaign that led to Ro 6842262 involved replacing the pyrazole ring with an N-aryltriazole ring. This modification proved to be crucial, as the resulting N-aryltriazole class of compounds, including Ro 6842262, exhibited significantly greater selectivity for the LPA1 receptor compared to the corresponding pyrazole series. medchemexpress.com This evolution of the molecular scaffold was a pivotal step in achieving the desired target profile.

Development of this compound from Earlier Generation Compounds

This compound (Ro 6842262) represents a significant advancement over previous antagonists like Ki16425 and AM095. The development process directly addressed the shortcomings of these earlier compounds.

Compared to Ki16425 , which has activity at both LPA1 and LPA3 receptors, Ro 6842262 demonstrates vastly superior selectivity. nih.gov It is over 1,200-fold more selective for LPA1 over LPA3, making it a more precise tool for studying the specific roles of the LPA1 receptor. rndsystems.com This high selectivity is a key attribute that was engineered during its development.

When compared with AM095 , another selective LPA1 antagonist, Ro 6842262 showed much improved antiproliferative activity in in vitro assays using normal human lung fibroblasts (NHLF). medchemexpress.com Furthermore, in in vivo studies, while both compounds could block LPA-induced histamine (B1213489) release in mice, Ro 6842262 was effective at much lower plasma concentrations. Analysis revealed that to achieve a similar biological effect, the required plasma concentration of AM095 was over 65 times higher than that of Ro 6842262, indicating the latter's improved in vivo potency.

The development of Ro 6842262, a compound from the N-aryltriazole chemical class, successfully addressed the need for an LPA1 antagonist with high potency, exceptional selectivity, and oral bioavailability. rndsystems.com Its discovery, detailed in a 2012 Journal of Medicinal Chemistry article, marked a significant milestone in the field. acs.org

Compound Data

Compound NameOther NamesMolecular FormulaMolecular Weight ( g/mol )Potency (IC50)
This compoundRo 6842262C28H26N4O4482.5325 nM rndsystems.com
Ki16425-C23H24ClNO5S477.96-
AM966-C24H24ClN3O4469.9217 nM umich.edu
AM095-C24H25N3O4419.47-
BMS-986020AM152C24H24N2O5420.46-

Molecular and Cellular Pharmacology of Lpa1 Receptor Antagonist 1

In Vitro Receptor Binding and Target Engagement Profile

AM095 demonstrates potent antagonism at the LPA1 receptor by inhibiting the binding of guanosine (B1672433) 5’-O-(3-thiotriphosphate) (GTPγS) to cell membranes that overexpress the recombinant human or mouse LPA1 receptor. frontiersin.orggoogle.com This indicates direct engagement with the receptor and blockade of G-protein coupling, a critical step in signal transduction. In functional cellular assays, AM095 effectively inhibits LPA-induced downstream signaling pathways.

Quantitative Assessment of AM095 Potency (IC50, Kb)

The potency of AM095 has been quantified using various functional assays, providing IC50 values that denote the concentration of the antagonist required to inhibit 50% of the maximal response stimulated by LPA.

AM095 has been shown to be a potent inhibitor of several LPA1-mediated cellular responses:

GTPγS Binding: In membranes from Chinese hamster ovary (CHO) cells overexpressing recombinant human or mouse LPA1, AM095 inhibited LPA-stimulated GTPγS binding with IC50 values of 0.98 µM and 0.73 µM, respectively. frontiersin.orggoogle.comapexbt.com The compound showed no agonist activity on its own. frontiersin.orggoogle.com

Calcium Flux: AM095 potently antagonized LPA-induced intracellular calcium flux in CHO cells stably transfected with either human or mouse LPA1. medchemexpress.eu The reported IC50 values for the human and mouse receptors were 25 nM and 23 nM, respectively. medchemexpress.eunih.gov

Chemotaxis: The antagonist also effectively inhibited LPA-driven cell migration. In CHO cells overexpressing mouse LPA1, the IC50 for chemotaxis inhibition was 778 nM. apexbt.commedchemexpress.com In the human A2058 melanoma cell line, which endogenously expresses LPA1, the IC50 was 233 nM. apexbt.commedchemexpress.com

Table 1: Potency of AM095 in Functional Assays

Assay Cell Line/System Receptor Species IC50
GTPγS Binding CHO cell membranes Human 0.98 µM frontiersin.orggoogle.comapexbt.com
GTPγS Binding CHO cell membranes Mouse 0.73 µM frontiersin.orggoogle.comapexbt.com
Calcium Flux CHO cells Human 25 nM medchemexpress.eunih.gov
Calcium Flux CHO cells Mouse 23 nM medchemexpress.eunih.gov
Chemotaxis CHO cells Mouse 778 nM apexbt.commedchemexpress.com

There is no publicly available data specifically detailing the characterization of AM095 using label-free dynamic mass redistribution (DMR) assays. However, DMR assays have been successfully employed to characterize other LPA1 receptor antagonists, demonstrating their utility in identifying inverse agonists, a capability not offered by traditional calcium mobilization assays. nih.gov

Functional Inhibition of LPA-Stimulated Responses (e.g., GTPγS Binding, Calcium Flux, Chemotaxis)

Selectivity and Specificity of AM095 for LPA1 Receptor

The selectivity of a receptor antagonist is a critical determinant of its therapeutic potential, as it minimizes off-target effects.

AM095 exhibits high selectivity for the LPA1 receptor over other LPA receptor subtypes. In calcium flux assays using cells transfected with other human LPA receptors (LPA2, LPA3, LPA4, and LPA5), the IC50 for AM095 was greater than 10,000 nM, indicating a very low affinity for these related receptors. nih.gov This demonstrates a selectivity of over 200-fold for LPA1 compared to LPA3. frontiersin.org

Table 2: Selectivity Profile of AM095 against other LPA Receptors

LPA Receptor Subtype Cell System IC50 (nM)
Human LPA1 CHO cells 25 medchemexpress.eunih.gov
Human LPA2 Transfected cells >10,000 nih.gov
Human LPA3 Transfected cells >10,000 nih.gov
Human LPA4 Transfected cells >10,000 nih.gov

Evaluation against Other LPA Receptor Subtypes (e.g., LPA2, LPA3)

Impact on Key Cellular Processes In Vitro

LPA1 receptor antagonist 1 demonstrates significant effects on fundamental cellular processes implicated in fibrosis and cancer progression. Its mechanism of action at the cellular level involves the attenuation of fibroblast activities, inhibition of cell movement, and modulation of signaling molecules.

This compound has been shown to effectively reduce the proliferation and contraction of fibroblasts, key events in the pathogenesis of fibrotic diseases. In in vitro studies using normal human lung fibroblasts (NHLF), this antagonist demonstrated potent activity in attenuating LPA-induced proliferation and contraction. medchemexpress.comacs.org Its efficacy in this regard is reported to be superior to other LPA1 antagonists like Ki16425 and AM095. medchemexpress.com The antagonist exhibits high selectivity for the LPA1 receptor, which is the major receptor subtype mediating these pro-fibrotic responses in NHLF. medchemexpress.comacs.org

Research indicates that this compound, also identified as Ro 6842262, curtails the proliferation and contraction of NHLF cells. abmole.comtocris.com This inhibitory action underscores its potential as a therapeutic agent for fibrotic conditions where fibroblast activation is a central feature.

Table 1: Effect of this compound on Fibroblast Activity

Cellular Process Cell Type Effect of this compound Reference
Proliferation Normal Human Lung Fibroblasts (NHLF) Attenuated LPA-induced proliferation medchemexpress.comacs.orgabmole.com

Inhibition of Cell Migration and Invasion

The migration and invasion of cells are critical processes in both physiological and pathological conditions, including cancer metastasis. LPA1 receptor antagonists have demonstrated the ability to inhibit these processes in various cancer cell lines. For instance, the LPA1/LPA3 antagonist Ki16198 was found to inhibit LPA-induced migration and invasion of pancreatic cancer cells in vitro. nih.gov Similarly, another antagonist, Debio 0719, which is more potent for LPA1 than LPA3, inhibited the LPA-dependent invasion of 4T1 mouse mammary cancer cells. spandidos-publications.com

Studies using other LPA1 receptor antagonists further support this inhibitory role. For example, AM966 inhibited the LPA-induced chemotaxis of human IMR-90 lung fibroblasts. nih.govresearchgate.net Furthermore, silencing of the LPA1 receptor has been shown to block LPA-induced cell migration and invasion in basal breast cancer cell lines. oncotarget.com The pan-LPA antagonist BrP-LPA also demonstrated inhibition of migration and invasion in MDA-MB-231 breast cancer cells. aacrjournals.org These findings collectively suggest that targeting the LPA1 receptor can be an effective strategy to impede the migratory and invasive potential of cancer cells.

Table 2: Inhibition of Cell Migration and Invasion by LPA1 Receptor Antagonists

Antagonist Cell Type Inhibited Process Reference
Ki16198 Pancreatic cancer cells Migration and Invasion nih.gov
Debio 0719 4T1 mouse mammary cancer cells Invasion spandidos-publications.com
AM966 IMR-90 human lung fibroblasts Chemotaxis (Migration) nih.govresearchgate.net
LPA1 silencing Basal breast cancer cell lines Migration and Invasion oncotarget.com

Modulation of Specific Cytokine and Protease Secretion in Cellular Models

The tissue microenvironment is significantly influenced by the secretion of various signaling molecules, including cytokines and proteases. LPA1 receptor antagonists can modulate the secretion of these factors, thereby altering cellular behavior. For example, the LPA1 receptor antagonist AM966 was shown to decrease the levels of several pro-fibrotic and pro-inflammatory cytokines and proteases in the bronchoalveolar lavage fluid of mice in a lung fibrosis model. nih.gov These included transforming growth factor-β1 (TGF-β1), tissue inhibitor of metalloproteinase-1 (TIMP-1), and matrix metalloproteinase-7 (MMP-7). nih.gov

In another study involving a pancreatic cancer model, the LPA1/LPA3 antagonist Ki16198 was associated with the inhibition of matrix metalloproteinase (MMP) accumulation in ascites in vivo, which correlated with the inhibition of LPA-induced MMP production in cancer cells in vitro. nih.gov Furthermore, stable knockdown of LPA1 expression in breast cancer cells impaired cytokine secretions. oncotarget.com These findings indicate that LPA1 receptor antagonism can influence the secretome of cells, which may contribute to its anti-fibrotic and anti-metastatic effects.

Table 3: Modulation of Cytokine and Protease Secretion by LPA1 Receptor Antagonists

Antagonist Model System Modulated Factors Effect Reference
AM966 Mouse model of lung fibrosis TGF-β1, TIMP-1, MMP-7 Decreased levels nih.gov
Ki16198 Pancreatic cancer model Matrix Metalloproteinases (MMPs) Inhibited production/accumulation nih.gov

Pre Clinical Pharmacokinetics and Pharmacodynamics of Lpa1 Receptor Antagonist 1 in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Pre-clinical Species (e.g., Mice, Rats, Dogs, Non-Human Primates)

The pre-clinical development of lysophosphatidic acid receptor 1 (LPA1) antagonists involves a thorough characterization of their absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models. These studies are crucial for predicting the pharmacokinetic behavior of the compound in humans. The following sections detail the ADME properties of the representative LPA1 receptor antagonist, BMS-986020, and other relevant antagonists in species commonly used in pre-clinical research.

BMS-986020, a first-generation LPA1 antagonist, demonstrated variable oral bioavailability across different species. nih.gov A successor compound, BMS-986278, showed improved and high oral bioavailability in mice (70%), rats (100%), and monkeys (79%). bioworld.com Another LPA1 antagonist, AM095, also exhibited high oral bioavailability in rats and dogs. researchgate.net In contrast, PIPE-791, another LPA1 antagonist, has shown an oral bioavailability of 78% in rodents. contineum-tx.com

Plasma clearance rates for BMS-986278 were found to be acceptable in mice (37 mL/min/kg), rats (15 mL/min/kg), and monkeys (2.0 mL/min/kg). bioworld.com These rates were a significant improvement over its predecessor compounds. bioworld.com

Table 1: Oral Bioavailability and Plasma Clearance of Selected LPA1 Receptor Antagonists

CompoundSpeciesOral Bioavailability (%)Plasma Clearance (mL/min/kg)
BMS-986278Mouse7037
Rat10015
Monkey792.0
AM095Rat, DogHighNot Reported
PIPE-791Rodent78Not Reported

The volume of distribution (Vss) indicates the extent of a drug's distribution in body tissues, while the half-life (t½) determines the dosing interval. For a lead compound being developed by Bristol Myers Squibb, the Vss in mouse, rat, dog, and monkey were 1.1, 1.7, 0.9, and 1.2 L/kg, respectively. portico.org The corresponding half-lives were 10, 10, 16, and 8.3 hours. portico.org AM095 was reported to have a moderate half-life in rats and dogs. researchgate.netbiocrick.com In a first-in-human study, BMS-986278 was rapidly absorbed with a half-life of approximately 12 hours. bioworld.com

Table 2: Volume of Distribution and Half-Life of a Bristol Myers Squibb Lead LPA1 Antagonist

SpeciesVolume of Distribution (Vss, L/kg)Half-Life (t½, hours)
Mouse1.110
Rat1.710
Dog0.916
Monkey1.28.3

Understanding the metabolic pathways of a drug candidate is essential to predict potential drug-drug interactions and to identify any active or toxic metabolites. For one lead LPA1 antagonist, the primary clearance mechanism was identified as biliary excretion of the parent compound in rats. portico.org It was also noted that the compound circulates predominantly as the parent drug in rats, dogs, and monkeys. portico.org In a first-in-human study with BMS-986278, there was minimal plasma accumulation of the parent compound and its metabolites. clinicaltrials.gov

Volume of Distribution and Half-Life Determination

In Vivo Pharmacodynamic Markers and Target Engagement

Pharmacodynamic studies are conducted to understand the biochemical and physiological effects of a drug on the body.

A key in vivo pharmacodynamic marker for LPA1 receptor antagonists is the inhibition of LPA-stimulated histamine (B1213489) release. In murine models, LPA administration leads to a significant release of histamine. biocrick.comapexbt.com Treatment with an LPA1 receptor antagonist can dose-dependently inhibit this effect.

For instance, AM095 was shown to dose-dependently block LPA-induced histamine release in mice, with an ED50 (the dose that produces 50% of the maximal effect) of 8.3 mg/kg. biocrick.comapexbt.com A maximal reduction of 80% was observed at a dose of 30 mg/kg. biocrick.comapexbt.com Similarly, oral administration of another LPA1 antagonist, BMS-986278, in CD1 mice completely inhibited LPA-stimulated systemic histamine release in a concentration-dependent manner at doses ranging from 0.1 to 10 mg/kg. targetmol.com

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize and quantify biological processes in vivo. Specific PET radioligands with high affinity for the LPA1 receptor have been developed to study receptor expression and occupancy by drug candidates. google.com

These radiolabeled LPA1 antagonists, such as [18F]BMS-986327, allow for the assessment of target engagement and the relationship between drug dose and receptor occupancy in living animals, including rats and non-human primates. google.comersnet.orgsnmjournals.org PET imaging studies have demonstrated that these tracers accumulate in tissues known to express LPA1, such as the lungs. ersnet.orgsnmjournals.org Furthermore, in animal models of pulmonary fibrosis, an increased tracer accumulation in the lungs was observed compared to healthy controls. ersnet.org

Drug competition studies using PET have shown a clear correlation between the tracer signal in the lungs and the plasma concentration of the administered LPA1 antagonist. ersnet.orgsnmjournals.org This allows for the in vivo determination of receptor occupancy at different drug doses, providing crucial information for dose selection in clinical trials. google.com Test-retest studies in non-human primates have shown low variability, supporting the translation of this imaging technique to human studies. ersnet.orgersnet.org

Correlation between Pharmacokinetic Parameters and Pharmacodynamic Efficacy

A clear and direct relationship between the pharmacokinetic (PK) profile of LPA1 receptor antagonist 1 and its pharmacodynamic (PD) efficacy has been established in preclinical animal models. medchemexpress.com This correlation is critical for understanding the compound's mechanism of action and for predicting its potential therapeutic effectiveness. The primary method for demonstrating this relationship involves measuring the antagonist's ability to block a biological response triggered by lysophosphatidic acid (LPA) in relation to its concentration in the plasma.

In mouse models, the pharmacodynamic efficacy of this compound was assessed by its capacity to inhibit LPA-induced histamine release. medchemexpress.com When administered orally to mice, this compound led to a dose-dependent decrease in serum histamine levels following a challenge with intravenously injected LPA. medchemexpress.com Research findings demonstrate a significant correlation between the plasma concentrations of this compound and the corresponding reduction in LPA-induced histamine levels, confirming a distinct PK/PD relationship. medchemexpress.com

Studies comparing this compound with other antagonists, such as AM095, have highlighted its potency. Although both compounds can effectively block histamine release, this compound achieves this effect at significantly lower plasma concentrations. medchemexpress.com Analysis of plasma samples from mice treated with a 100 mg/kg oral dose of each compound revealed that the concentration of AM095 was over 65-fold higher than that of this compound, despite both achieving significant blockage of histamine release. medchemexpress.com This suggests that the chemical class of this compound possesses a more efficient translation of plasma exposure to pharmacodynamic activity. medchemexpress.com The ability of this compound to exert its effect at much lower plasma concentrations indicates that enhancements in its pharmacokinetic properties could potentially lead to lower effective doses in therapeutic applications. medchemexpress.com

The table below summarizes the findings from a preclinical study investigating the PK/PD correlation of this compound.

Animal ModelPharmacodynamic AssayKey Finding
MouseLPA-induced histamine releaseA clear correlation was observed between the plasma concentration of this compound and the inhibition of LPA-induced histamine release. medchemexpress.com
MouseComparative studyThis compound blocked histamine release at plasma concentrations more than 65-fold lower than those required for AM095 to achieve a similar effect. medchemexpress.com

Therapeutic Potential of Lpa1 Receptor Antagonist 1 in Pre Clinical Disease Models

Anti-fibrotic Activity in Organ-Specific Models

Pulmonary Fibrosis Models (e.g., Bleomycin-Induced Lung Fibrosis in Rodents)

The bleomycin-induced lung fibrosis model in rodents is a widely used and well-characterized model for studying idiopathic pulmonary fibrosis (IPF). nih.gov In this model, administration of bleomycin (B88199) induces lung injury, inflammation, and subsequent fibrosis, mimicking key aspects of the human disease. Several studies have demonstrated the efficacy of LPA1 receptor antagonists in this model. nih.govnih.gov

LPA1 receptor antagonists have been shown to effectively reduce key markers of lung injury and inflammation in the bleomycin model. For instance, treatment with the selective LPA1 antagonist, AM966, resulted in a significant decrease in bronchoalveolar lavage fluid (BALF) protein levels, indicating an attenuation of vascular leakage. nih.gov Additionally, a reduction in lactate (B86563) dehydrogenase (LDH) activity in the BALF of treated animals pointed to decreased lung tissue injury. nih.govnih.gov

Antagonism of the LPA1 receptor also limits the infiltration of inflammatory cells into the lungs following bleomycin-induced injury. nih.gov Treatment with AM966 led to a reduction in the total number of inflammatory cells, including macrophages, neutrophils, and lymphocytes, in the BALF. nih.gov This anti-inflammatory effect is significant as inflammation is a critical component of fibrotic lung diseases. nih.gov However, some studies suggest that reducing inflammation alone may not be sufficient to decrease fibrosis. nih.gov In lipopolysaccharide (LPS)-induced lung inflammation models, while LPA1 inhibition attenuated inflammation, it did not prevent protein leakage, suggesting that vascular permeability might be regulated by LPA1-independent mechanisms in this context. physiology.orgphysiology.org

LPA1 receptor-deficient mice have also shown protection from bleomycin-induced lung fibrosis, which is attributed to a reduction in vascular leakage and fibroblast recruitment. nih.gov These findings underscore the role of LPA1 in mediating vascular permeability and inflammatory responses in the context of lung injury.

CompoundModelKey FindingsReference
AM966Bleomycin-induced lung fibrosis (mouse)Reduced BALF protein, LDH activity, and inflammatory cell counts (macrophages, neutrophils, lymphocytes). nih.gov
LPA1 receptor knockoutBleomycin-induced lung fibrosis (mouse)Protected from fibrosis via reduced vascular leakage and fibroblast recruitment. nih.gov
Ki16425LPS-induced lung inflammation (mouse)Decreased IL-6 release and inflammatory cell infiltration, but no effect on total protein concentration in BALF. physiology.orgphysiology.org

A hallmark of fibrosis is the excessive deposition of extracellular matrix components, primarily collagen. LPA1 receptor antagonists have demonstrated a significant ability to reduce collagen accumulation in the lungs of bleomycin-treated rodents. ersnet.orgersnet.orgphysiology.org For example, the LPA1 antagonist BMS-986278 showed antifibrotic activity by decreasing the picrosirius red staining area in the lungs in a chronic rodent bleomycin model. ersnet.org Similarly, in LPA1-deficient mice, bleomycin-induced collagen accumulation was reduced. ersnet.org

Fibroblast recruitment and differentiation into myofibroblasts are critical events in the fibrotic process. nih.govnih.gov The LPA-LPA1 signaling pathway is a key driver of fibroblast chemotaxis. nih.goversnet.orgscripps.edu Studies have shown that LPA levels are elevated in the BALF of IPF patients and that this fluid stimulates fibroblast chemotaxis, which can be inhibited by an LPA1-selective antagonist. nih.gov LPA1-deficient mice exhibit reduced fibroblast recruitment following bleomycin injury. nih.govscripps.edu Furthermore, LPA1 antagonists like Antalpa1 have been shown to attenuate lung fibrosis by inhibiting the differentiation of bone marrow-derived mesenchymal stem cells into myofibroblasts. nih.gov The LPA1 antagonist UD-009 also demonstrated a strong inhibitory activity against LPA-induced fibroblast proliferation and migration. atsjournals.org

Compound/ModelKey Findings on Collagen DepositionKey Findings on Fibroblast RecruitmentReference
BMS-986278Decreased picrosirius red staining area.- ersnet.org
LPA1 knockout miceReduced collagen accumulation.Markedly attenuated fibroblast accumulation. ersnet.orgscripps.edu
Antalpa1Inhibited ECM secretion.Inhibited BMSC differentiation into myofibroblasts. nih.gov
UD-009-Inhibited LPA-induced fibroblast proliferation and migration. atsjournals.org

The anti-fibrotic effects of LPA1 receptor antagonists are further supported by their ability to modulate the expression of key pro-fibrotic mediators. Transforming growth factor-beta 1 (TGF-β1) is a central player in fibrosis, and its expression is often downstream of LPA1 signaling. nih.govatsjournals.org Treatment with AM966 significantly reduced the levels of TGF-β1 in the BALF of bleomycin-treated mice. nih.govnih.gov

Connective tissue growth factor (CTGF) is another critical pro-fibrotic factor. physiology.org In renal fibrosis models, LPA1 antagonism has been shown to reduce the expression of CTGF. nih.govscripps.edunih.gov While direct evidence in pulmonary fibrosis models is building, the link between LPA1 and CTGF is well-established in fibrotic processes. physiology.org

Tissue inhibitor of metalloproteinase-1 (TIMP-1) and matrix metalloproteinase-7 (MMP-7) are also implicated in the pathogenesis of IPF. nih.gov AM966 treatment was found to decrease the concentrations of both TIMP-1 and MMP-7 in the BALF of mice with bleomycin-induced lung fibrosis. nih.govnih.gov These findings indicate that LPA1 receptor antagonism can interfere with the complex network of pro-fibrotic signaling molecules.

CompoundModelEffect on Pro-fibrotic MediatorsReference
AM966Bleomycin-induced lung fibrosis (mouse)Decreased BALF concentrations of TGF-β1, TIMP-1, and MMP-7. nih.govnih.gov
Ki16425Unilateral Ureteral Obstruction (mouse)Attenuated renal expression of CTGF and TGF-β. scripps.edunih.gov
Attenuation of Collagen Deposition and Fibroblast Recruitment

Renal Fibrosis Models (e.g., Unilateral Ureteral Obstruction (UUO) in Mice)

The unilateral ureteral obstruction (UUO) model in mice is a well-established model of renal tubulointerstitial fibrosis. nih.govscripps.edunih.gov Studies using this model have provided strong evidence for the involvement of the LPA1 receptor in the development of renal fibrosis. nih.govscripps.edunih.gov

In the UUO model, there is a significant upregulation of LPA1 receptor expression in the obstructed kidney. scripps.edunih.gov Genetic deletion of the LPA1 receptor in mice leads to a significant attenuation of UUO-induced fibrosis, as measured by reduced expression of collagen III and α-smooth muscle actin (α-SMA). scripps.edunih.govnih.gov

Pharmacological antagonism of the LPA1 receptor has shown similar protective effects. Treatment with the LPA1/LPA3 receptor antagonist Ki16425 reduced kidney fibrosis and the expression of TGF-β and CTGF in wild-type mice subjected to UUO. nih.govscripps.edunih.gov Another LPA1 antagonist, AM152, also reduced kidney fibrosis and decreased tissue concentrations of TGF-β1, TIMP-1, and other pro-fibrotic factors in the UUO model. atsjournals.org These findings highlight the therapeutic potential of LPA1 antagonists in treating renal fibrosis.

Dermal Fibrosis Models (e.g., Bleomycin-Induced Dermal Fibrosis)

The bleomycin-induced dermal fibrosis model is used to study scleroderma (systemic sclerosis), a disease characterized by progressive skin fibrosis. nih.govscripps.edu The LPA-LPA1 pathway has been shown to be critical for the development of skin fibrosis in this model. nih.govscripps.edu

Mice with a genetic deletion of the LPA1 receptor are markedly resistant to bleomycin-induced increases in dermal thickness and collagen content. nih.govscripps.edu This protection is associated with an abrogation of the increase in myofibroblasts (α-SMA positive cells) and reduced phosphorylation of Smad2, indicating an inhibition of the TGF-β signaling pathway. nih.govscripps.edu

Pharmacological intervention with a selective LPA1 antagonist, AM095, has also proven effective in this model. nih.govscripps.edu Administration of AM095 significantly attenuated bleomycin-induced dermal fibrosis, demonstrating the druggability of the LPA1 receptor for skin fibrosis. nih.govscripps.edu Another LPA1 antagonist, SAR100842, reversed dermal thickening and inhibited myofibroblast differentiation and collagen content in a mouse model of skin fibrosis. umich.edu

Hepatic Fibrosis Models (e.g., Non-alcoholic Steatohepatitis (NASH)-related Fibrosis)

LPA1 receptor antagonists have demonstrated notable anti-fibrotic activity in pre-clinical models of liver disease, particularly in the context of Non-alcoholic Steatohepatitis (NASH). NASH is a significant cause of liver transplantation in the United States, and there are currently no FDA-approved treatments. bioworld.com

In studies using mouse models of NASH, the LPA1 receptor antagonist EPGN-2154 was shown to reduce hepatic fibrosis. bioworld.com Two primary models were utilized: C57Bl6/J wild-type mice fed a high-fat, high-carbohydrate (HFHC) diet and leptin-deficient (ob/ob) mice fed an amylin liver NASH (AMLN) diet. nih.govresearchgate.netresearchgate.net In both models, treatment with EPGN-2154 resulted in a decrease in the NAFLD Activity Score (NAS) and a lower incidence of advanced-stage hepatic fibrosis. bioworld.comnih.govresearchgate.net

Specifically, in the HFHC diet model, EPGN-2154 treatment led to a reduction in plasma alanine (B10760859) transaminase (ALT) levels, a marker of liver inflammation, and lower liver hydroxyproline (B1673980) concentrations, a measure of collagen deposition and fibrosis. bioworld.comnih.gov Furthermore, the expression of hepatic fibrosis markers such as α-SMA, Gal-3, and Laminin was reduced in mice on the AMLN diet treated with EPGN-2154. bioworld.com It is noteworthy that these beneficial effects on fibrosis were observed to be independent of body weight loss. researchgate.net

The mechanism behind these effects is believed to involve the inhibition of hepatic stellate cell (HSC) proliferation. In vitro studies have shown that LPA stimulates the proliferation of human HSCs, and this effect is significantly reduced by treatment with an LPA1 receptor antagonist. nih.gov Additionally, LPA1 signaling is implicated in the infiltration of macrophages, which play a role in the inflammatory processes that drive fibrosis. nih.gov

Table 1: Efficacy of LPA1 Receptor Antagonist EPGN-2154 in Preclinical NASH Models

Model Key Findings Reference
High-Fat, High-Carbohydrate (HFHC) Diet Reduced plasma ALT, NAFLD Activity Score (NAS), incidence of advanced-stage fibrosis, and liver hydroxyproline concentration. bioworld.comnih.gov
Amylin Liver NASH (AMLN) Diet (ob/ob mice) Reduced NAS, incidence of advanced-stage fibrosis, and expression of hepatic fibrosis markers (α-SMA, Gal-3, Lam). bioworld.com

Efficacy in Neuropathic Pain and Chronic Pain States

The LPA1 receptor has been identified as a crucial factor in the initiation and maintenance of neuropathic and other chronic pain states. tandfonline.comtandfonline.comnih.gov Antagonism of this receptor has shown significant therapeutic potential in a variety of preclinical pain models.

Effects in Central Neuropathic Pain Models (e.g., Cerebral Ischemia, Spinal Cord Injury)

Cerebral Ischemia: Central post-stroke pain is a form of centrally-originated neuropathic pain. researchgate.net In a mouse model of cerebral ischemia, the resulting hyperalgesia was abolished in mice deficient in the LPA1 receptor. researchgate.net Treatment with an LPA1/3 antagonist, Ki-16425, significantly reversed established thermal and mechanical hyperalgesia in this model. researchgate.net Furthermore, LPA1 antagonism with compounds like AM095 has been shown to reduce neurological deficits and brain infarction following transient focal cerebral ischemia. imrpress.comnih.gov

Spinal Cord Injury (SCI): Following spinal cord injury, levels of LPA increase in the spinal cord parenchyma. researchgate.netjneurosci.org Injecting LPA into the normal spinal cord can induce microglia/macrophage activation and demyelination, key contributors to the pathology of SCI and associated neuropathic pain. researchgate.netjneurosci.org The use of a selective LPA1 antagonist or genetic deletion of the LPA1 receptor has been shown to reduce demyelination and improve locomotor recovery after SCI. researchgate.netjneurosci.org This highlights the role of LPA1 signaling in the secondary damage that occurs after the initial injury. researchgate.netjneurosci.org

Mechanistic Insights into Pain Signal Modulation (e.g., Demyelination, Microglial Actions)

The role of LPA1 receptor antagonism in modulating pain signals is multifaceted, involving actions on both neuronal and non-neuronal cells.

Demyelination: A key mechanism by which LPA1 signaling contributes to neuropathic pain is through the induction of demyelination. tandfonline.comtandfonline.com In nerve injury models, LPA1-mediated demyelination is thought to underlie the development of allodynia. tandfonline.comtandfonline.com This demyelination leads to abnormal nerve morphology and firing patterns. frontiersin.org In models of spinal cord injury, LPA1 receptor activation contributes to demyelination, a process that can be mitigated by LPA1 antagonists. researchgate.netjneurosci.org

Microglial Actions: Microglia, the resident immune cells of the central nervous system, are significantly influenced by LPA1 signaling. nih.gov LPA1 activation is associated with microglial activation, proliferation, and the release of pro-inflammatory cytokines. nih.govnih.gov In models of cerebral ischemia, LPA1 antagonism reduces the number and activation state of microglia, leading to a decrease in neuroinflammation. nih.gov LPA1 signaling in microglia is also implicated in the demyelination process following spinal cord injury. researchgate.net The activation of microglia by LPA can lead to the production of various factors that contribute to the maintenance of chronic pain states. tandfonline.com

Role in Neuroinflammatory and Central Nervous System Disorders

The influence of LPA1 receptor signaling extends to a broader range of neuroinflammatory and central nervous system (CNS) disorders beyond pain. nih.gov LPA and its receptors are involved in numerous pathological processes within the CNS, including microglial and astrocyte activation, neuronal cell death, and axonal retraction. jneurosci.org

In the context of multiple sclerosis (MS) , a demyelinating disease of the CNS, LPA is upregulated and activates the LPA1 receptor on oligodendrocyte precursor cells (OPCs) and microglia, contributing to a local neuroinflammatory response that hinders remyelination. contineum-tx.com A brain-penetrant LPA1 antagonist, PIPE-791, has shown promise in preclinical models by promoting oligodendrocyte differentiation, myelination, and protecting oligodendrocytes from cytokine-induced cell death. contineum-tx.com

In models of cerebral ischemia , LPA1 antagonism has demonstrated neuroprotective effects by reducing brain infarction, neurological deficits, and neuronal apoptosis. biomolther.orgexplorationpub.com This is achieved, in part, by attenuating the neuroinflammatory response, including microglial activation and the production of pro-inflammatory cytokines. nih.govbiomolther.org

Following spinal cord injury , LPA1 signaling contributes to secondary damage by promoting demyelination and inflammation. jneurosci.org Blockade of the LPA1 receptor has been shown to reduce these pathological processes and improve functional recovery in animal models. jneurosci.org

Furthermore, LPA1 signaling is implicated in the pathophysiology of other CNS conditions such as traumatic brain injury and hydrocephalus . imrpress.comexplorationpub.com The widespread involvement of the LPA1 receptor in neuroinflammation and neuronal damage underscores its potential as a therapeutic target for a variety of neurological disorders. imrpress.comnih.gov

Reduction of Hypoxia-Induced Cerebral Cortical Disruption

Fetal hypoxia, a significant risk factor for a variety of neurological disorders, can cause disruption of the laminar organization of the cerebral cortex. nih.gov Research has demonstrated that this disruption is mediated by increased signaling of the lysophosphatidic acid receptor 1 (LPA1). nih.govpnas.org

In both ex vivo and in vivo models, fetal hypoxia was found to induce stereotyped effects on neural progenitor cells, including the disruption of N-cadherin, displacement of mitotic neural progenitor cells, and impaired neuronal migration. nih.gov These detrimental effects were significantly reduced or absent in cortical tissues that were genetically deficient in LPA1 or treated with LPA1 antagonists. pnas.org

The mechanism behind this involves the overactivation of LPA1 due to hypoxia's selective inhibition of G protein-coupled receptor kinase 2 expression. nih.gov This leads to the activation of downstream signaling pathways, including Gαi and Ras-related C3 botulinum toxin substrate 1. nih.gov These findings highlight that the inhibition of LPA1 signaling can prevent or reduce the cerebral cortical disruption associated with fetal hypoxia, suggesting a potential therapeutic avenue for mitigating the central nervous system consequences of hypoxic injury during development. nih.govpnas.org

Evaluation in Amyotrophic Lateral Sclerosis (ALS) Animal Models

Pre-clinical studies using the SOD1-G93A mouse model of amyotrophic lateral sclerosis (ALS) have indicated a potential therapeutic role for targeting the LPA1 receptor. nih.gov In this model, the LPA1 receptor is upregulated in spinal cord motor neurons before the onset of cell loss. nih.gov

The administration of the LPA1 receptor antagonist, AM095, was shown to reduce motor neuron excitability. nih.gov Chronic treatment with AM095 in these ALS model mice resulted in several beneficial outcomes, including a reduction in LPA1 expression in motor neurons, delayed motor neuron death, improved motor skills, and an extended life expectancy. nih.gov These findings suggest that dysregulated LPA-LPA1 signaling contributes to motor neuron degeneration in this ALS model and that antagonizing LPA1 may slow the progression of the disease. nih.gov

Furthermore, research has shown that the enzyme responsible for producing the majority of LPA, autotaxin (ATX), is also upregulated in the spinal cord of SOD1-G93A mice before motor neuron loss. nih.govresearchgate.net Inhibiting ATX activity was found to be neuroprotective, delaying motor neuron loss and motor deterioration, and prolonging lifespan in these mice. nih.govresearchgate.net The neuroprotective effects of ATX inhibition appear to be mediated, at least in part, through the reduction of LPA1 signaling in motor neurons. nih.govresearchgate.net

ModelInterventionKey Findings
SOD1-G93A Mouse ModelChronic administration of AM095Reduced LPA1 expression, delayed motor neuron death, improved motor skills, prolonged life expectancy. nih.gov
SOD1-G93A Mouse ModelChronic administration of PF-8380 (ATX inhibitor)Delayed motor neuron loss, delayed motor deterioration, prolonged lifespan. nih.govresearchgate.net

Investigation in Other Pre-clinical Disease Contexts

Effects on Cancer Progression and Tumor Aggressiveness in Animal Models

The LPA1 receptor has been implicated in the progression and metastasis of various cancers in animal models. mdpi.commdpi.com Pharmacological inhibition of LPA1 has shown promise in reducing tumor aggressiveness and metastatic potential. mdpi.commdpi.com

In a mouse model of breast cancer using 4T1 mammary carcinoma cells, the LPA1 antagonist Debio-0719 significantly reduced the number of disseminated tumor cells to the lungs and bones. mdpi.comnih.govoup.com This effect was observed when the antagonist was administered early in the course of primary tumor growth and appeared to be independent of effects on primary tumor size or angiogenesis. nih.govoup.com The primary mechanism seems to be the inhibition of cancer cell invasion. nih.gov Similarly, in a prostate cancer model, the LPA1/LPA3 antagonist Ki16425 reduced intratumor lymphatic vessel density and lymph node metastasis. mdpi.com

Furthermore, in a renal cell carcinoma (RCC) xenograft model, the LPA1 antagonist Ki16425 markedly inhibited tumor growth, which was associated with reduced tumor proliferation and angiogenesis. aacrjournals.org Co-administration of Ki16425 with the standard therapy sunitinib (B231) prolonged the sensitivity of RCC to sunitinib, suggesting a role for LPA1 signaling in acquired drug resistance. aacrjournals.org

Cancer ModelLPA1 AntagonistKey Findings
Breast Cancer (4T1)Debio-0719Reduced metastasis to lungs and bones. mdpi.comnih.govoup.com
Prostate CancerKi16425Reduced intratumor lymphatic vessel density and lymph node metastasis. mdpi.com
Renal Cell CarcinomaKi16425Inhibited tumor growth, reduced proliferation and angiogenesis, and prolonged sensitivity to sunitinib. aacrjournals.org

Modulatory Effects in Murine Arthritis Models

The inhibition of the LPA1 receptor has demonstrated therapeutic potential in murine models of arthritis. nih.govbmj.com In a K/BxN serum-transfer model of arthritis, treatment with the LPA1/LPA3 receptor antagonist Ki16425 resulted in attenuated arthritis. nih.govbmj.com

The observed benefits included a reduction in synovial inflammation, cartilage damage, and, most notably, bone erosion. nih.govbmj.com Mechanistically, the antagonist treatment led to increased apoptosis in the arthritic joints, along with a reduction in inflammatory mediators and proteins involved in bone remodeling. nih.govbmj.com Furthermore, in vitro studies have shown that inhibiting or suppressing the LPA1 receptor reduces osteoclast differentiation and bone resorption while promoting the differentiation of osteoblasts and bone mineralization. nih.govbmj.com These findings suggest that targeting the LPA1 receptor could be a promising multifaceted approach for treating rheumatoid arthritis. nih.govbmj.com

Arthritis ModelInterventionKey Findings
K/BxN Serum-TransferKi16425Reduced synovial inflammation, cartilage damage, and bone erosion; Increased apoptosis; Reduced inflammatory mediators and bone remodeling proteins. nih.govbmj.com

Attenuation of Post-Hemorrhagic Hydrocephalus in Animal Models

The LPA1 receptor plays a crucial role in the development of post-hemorrhagic hydrocephalus (PHH) in animal models. explorationpub.comscripps.edunih.gov In a mouse model where blood or LPA was introduced into the cerebral ventricles of embryos, the development of fetal hydrocephalus was observed. scripps.edunih.gov This outcome was dependent on the expression of the LPA1 receptor by neural progenitor cells. scripps.edunih.gov

Importantly, the administration of an LPA1 receptor antagonist was able to block the development of this condition. scripps.edunih.gov Similarly, in a neonatal mouse model of PHH, the administration of LPA led to hydrocephalus, and this was mediated by the LPA1 and LPA3 receptors. nih.gov Pharmacological blockade of the LPA1 receptor also prevented the development of PHH in these neonatal animals. nih.gov These findings strongly implicate the LPA-LPA1 signaling pathway in the etiology of PHH and suggest that LPA1 receptor antagonists could be a viable therapeutic strategy for this condition. explorationpub.comscripps.edunih.govnih.gov

Hydrocephalus ModelInterventionKey Findings
Embryonic Mouse Model (Intraventricular Blood/LPA)LPA1 receptor antagonistBlocked the development of fetal hydrocephalus. scripps.edunih.gov
Neonatal Mouse Model (Intraventricular LPA)Pharmacological blockade of LPA1Prevented the development of post-hemorrhagic hydrocephalus. nih.gov

Advanced Structure Activity Relationship Sar and Design Principles of Lpa1 Receptor Antagonist 1

Identification of Core Chemical Scaffolds and Substituent Effects on Potency

The discovery of effective LPA1 antagonists has been driven by the exploration of various chemical scaffolds. Many prototypical antagonists share common structural features, such as a bis-aryl scaffold, often incorporating a carboxylic acid and a carbamate (B1207046) moiety. acs.org However, the quest for novel and improved agents has led to the identification of distinct core structures.

One such successful scaffold is the N-aryltriazole , which forms the basis of LPA1 receptor antagonist 1. medchemexpress.com This class of compounds has demonstrated high potency and, crucially, superior selectivity for LPA1. The structural evolution from an initial screening hit, a urea-based compound, led to the identification of phenylacetic amides and subsequently piperidine-based structures as promising leads. acs.org For instance, hit-to-lead optimization revealed that replacing a urea (B33335) nitrogen atom with a carbon to form a phenylacetic amide could establish a viable lead structure for further development. acs.org

Another prominent scaffold is the oxycyclohexyl acid core, which is central to the structure of BMS-986278, a potent LPA1 antagonist that evolved from the earlier clinical candidate BMS-986020. researchgate.netacs.org The development of BMS-986278 involved extensive SAR studies to optimize potency and preclinical properties. researchgate.netnih.gov Furthermore, thiazolidin-4-one based scaffolds have also been investigated as potential LPA1 inhibitors for therapeutic applications. tandfonline.com

The potency of these antagonists is highly sensitive to the nature and position of substituents on the core scaffolds. For example, in the development of piperidine-based antagonists, modifications to the aromatic rings and the linker groups were systematically explored to enhance binding affinity. The Tango assay, which measures GPCR β-arrestin recruitment, has been a key tool in guiding these SAR studies, as it isolates LPAR1-specific activity from other endogenous LPA receptor signaling. acs.org

Compound Series/ScaffoldKey Structural FeaturesPotency (IC50/Kb)Reference
This compoundN-aryltriazole core25 nM (IC50) medchemexpress.com
BMS-986020Triazole O-carbamate seriesHigh-affinity medchemexpress.combioworld.com
BMS-986278 (Admilparant)Oxycyclohexyl acid core6.9 nM (human LPA1 Kb) researchgate.netacs.org
AM095Isoxazole-biphenyl-acetate core23-25 nM (IC50, Ca2+ flux) axonmedchem.commedchemexpress.com
ONO-0300302Pyrrole (B145914) and indane moietiesModerate in vitro activity, but tight binding nih.gov

Rationalization of Enhanced Selectivity for LPA1 over other LPA Receptors based on Structural Features

Achieving selectivity for LPA1 over other LPA receptor subtypes, particularly the structurally homologous LPA2 and LPA3 of the EDG family, is a critical aspect of antagonist design. acs.org The selectivity of this compound and related compounds is rooted in specific interactions with the LPA1 binding pocket.

Crystal structures of LPA1 in complex with antagonists have provided invaluable insights into these interactions. nih.gov The binding pocket of LPA1 has distinct features that can be exploited for selective targeting. For instance, the majority of potent LPA1 antagonists incorporate a carboxylic acid moiety, which is believed to form key interactions with polar and ionic residues such as Arg124, Lys39, and Tyr34 toward the N-terminal end of the receptor. acs.org

The N-aryltriazole chemical class, to which this compound belongs, appears to confer significantly greater selectivity for LPA1 compared to analogous pyrazole (B372694) series. medchemexpress.com This suggests that the specific geometry and electronic properties of the triazole ring are crucial for fitting optimally within the LPA1 pocket while being less favorable for binding to LPA3. Studies have shown that this compound has very little inhibitory effect on LPA3, even at high concentrations. medchemexpress.comtargetmol.com

Structural analysis combined with molecular dynamics has revealed a basis for ligand access to the LPA1 binding pocket from the extracellular space. nih.gov The unique arrangement of helices in LPA1, with transmembrane helix I being positioned closer to helix VII compared to the related S1P1 receptor, creates a distinct pocket shape. nih.gov Furthermore, specific residues like Trp210 and Gln125 have been identified as forming significant hydrogen bonding interactions with antagonists, and modifications designed to improve these interactions have successfully enhanced potency. acs.orgnih.gov The ability of a compound's scaffold to present its functional groups in a way that perfectly complements these specific residues underpins its high selectivity.

Strategies to Optimize Pre-clinical ADME and In Vivo Pharmacokinetics through Structural Modifications

Optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) profile is paramount for its success as a drug candidate. For LPA1 antagonists, several challenges have been addressed through targeted structural modifications.

A common issue with early LPA1 antagonists was hepatobiliary toxicity, as observed with BMS-986020. bioworld.com This was found to be a compound-specific, off-target effect, likely related to the inhibition of bile acid transporters like BSEP. medchemexpress.comlarvol.com Subsequent research focused on designing next-generation antagonists with improved safety profiles. The development of BMS-986278 from BMS-986020 is a prime example of this strategy. By creating a more polar compound with a different core (oxycyclohexyl acid), researchers significantly reduced transporter inhibitory activities and eliminated the in vivo hepatobiliary toxicity seen with the parent compound. researchgate.netacs.orgbioworld.com

Other optimization strategies have included:

Reducing Plasma Protein Binding: High plasma protein binding can limit the free concentration of a drug. In the development of piperidine-based antagonists, continued lead optimization led to azetidine-containing compounds that were less protein-bound and more metabolically stable. acs.org

Avoiding Enterohepatic Recirculation: Some compounds can be excreted into the bile and then reabsorbed in the intestine, leading to prolonged and unpredictable exposure. This was observed for an azetidine (B1206935) analog (compound 24 in a published series). The issue was resolved by replacing the carboxylic acid side chain with a non-acidic sulfamide (B24259) moiety, which yielded a potent antagonist (compound 49) with a more favorable PK profile. acs.org

Improving Metabolic Stability: The metabolic stability of compounds in liver microsomes is a key predictor of in vivo clearance. Modifications are often made to block metabolically labile sites. For instance, in the optimization of the ONO series of antagonists, metabolic stability in rat and human microsomes was a key parameter, with some compounds showing moderate stability against rat microsomes, suggesting a potential for poor in vivo efficacy. nih.gov

Optimization GoalStructural Modification StrategyExample Compound SeriesOutcomeReference
Eliminate Hepatobiliary ToxicityScaffold hopping from triazole O-carbamate to oxycyclohexyl acid; increase polarityBMS-986020 to BMS-986278Toxicity eliminated, improved transporter profile acs.orgbioworld.com
Avoid Enterohepatic RecirculationReplace carboxylic acid with a non-acidic sulfamide bioisosterePiperidine/Azetidine seriesRecirculation avoided, potent oral activity achieved acs.org
Improve Metabolic StabilityModification of phenyl groups to pyrrole and indane moietiesONO seriesVaried stability in microsomes, guiding selection nih.gov
Improve PK/PD CorrelationDesigning for slow, tight binding characteristicsONO-0300302Long duration of action despite high clearance nih.gov

Correlation between Specific Structural Elements and Observed Biological Activities in Pre-clinical Models

The ultimate validation of design principles comes from demonstrating a clear link between a compound's structural features and its biological effects in relevant preclinical models. For LPA1 antagonists, these models often involve inducing fibrosis or measuring LPA-mediated physiological responses.

Oral dosing of this compound in mice demonstrated a dose-dependent reduction in LPA-induced histamine (B1213489) release, a key pharmacodynamic marker of in vivo target engagement. medchemexpress.com A clear PK/PD relationship was established, correlating the plasma concentration of the antagonist with the blockade of this histamine response. medchemexpress.com This antagonist also showed potent activity in attenuating the proliferation and contraction of human lung fibroblasts, which are key cellular events in the progression of pulmonary fibrosis. medchemexpress.comtargetmol.com

Similarly, the antagonist AM095, which has a (R)-1-phenyl-ethoxycarbonylamino group, was shown to attenuate bleomycin-induced dermal and pulmonary fibrosis in mouse models. axonmedchem.comresearchgate.net These studies demonstrated that pharmacological antagonism of LPA1 could ameliorate fibrosis. researchgate.net The antifibrotic activity of AM095 was linked to its ability to inhibit LPA-driven chemotaxis of fibroblasts and reduce collagen deposition and inflammatory cell infiltration. researchgate.net

These findings collectively demonstrate that specific structural elements—such as the N-aryltriazole core for high selectivity, a carefully chosen acidic (or bioisosteric) headgroup for receptor interaction, and scaffold modifications to optimize ADME—are directly correlated with potent and efficacious biological activity in preclinical models of fibrosis. medchemexpress.comlarvol.comresearchgate.net

Future Directions and Unanswered Questions in Pre Clinical Research on Lpa1 Receptor Antagonist 1

Exploration of Novel Disease Models and Indications for LPA1 Receptor Antagonism

While the primary focus of LPA1 antagonist research has been on idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions like scleroderma, pre-clinical evidence suggests a broader therapeutic window. atsjournals.orgersnet.orgnih.gov Future pre-clinical studies are poised to explore a variety of new disease models.

Emerging research points to the involvement of the LPA-LPA1 signaling axis in a range of pathologies beyond fibrosis. These include:

Oncology: The LPA1 receptor is implicated in tumor cell proliferation, migration, and metastasis. mdpi.comresearchgate.net Pre-clinical investigations using LPA1 antagonists in various cancer models, such as breast and pancreatic cancer, have shown promise in reducing tumor aggressiveness. biomolther.orgmdpi.com Future studies will likely focus on specific cancer types with high LPA1 expression and explore the antagonist's role in overcoming resistance to existing cancer therapies. mdpi.comaacrjournals.org

Neurological Disorders: The LPA1 receptor plays a role in brain development, myelination, and neuroinflammation. biomolther.orgnih.gov Pre-clinical models of ischemic stroke have demonstrated that LPA1 antagonists like BMS-986020 can offer neuroprotection by reducing brain damage and improving long-term outcomes. nih.gov Further research is warranted in models of other neurological conditions such as traumatic brain injury, neuropathic pain, and mood disorders, where LPA1 signaling is also implicated. nih.govmdpi.com

Inflammatory Diseases: The LPA-LPA1 pathway contributes to inflammatory processes, including macrophage activation and recruitment. ersnet.org This suggests potential applications in a wider range of inflammatory conditions beyond the fibrotic context.

In-depth Elucidation of Remaining Mechanistic Pathways and Target Interactions

The primary mechanism of LPA1 antagonists involves blocking the G protein-coupled LPA1 receptor, thereby inhibiting downstream signaling cascades such as Rho/ROCK, which are crucial for fibroblast activation and fibrosis. researchgate.net However, a complete understanding of the molecular intricacies remains elusive.

Future pre-clinical research should aim to:

Dissect Downstream Signaling: While the involvement of pathways like Ras/Raf/MAPK and PI3K-Akt is known, the precise contribution and interplay of these pathways in different cell types and disease contexts need further clarification. mdpi.com

Identify Novel Interacting Partners: The LPA1 receptor may interact with other proteins beyond its canonical G protein partners, potentially modulating its function in unexpected ways. Proteomic approaches could uncover these novel interactions.

Investigate Receptor Cross-Talk: The potential for cross-talk between LPA1 and other receptors, such as LPA3 or even receptors for other signaling molecules, is an area ripe for exploration. nih.gov Understanding this interplay is crucial for predicting the full spectrum of an antagonist's effects.

Investigation of Potential for Combination Therapies in Pre-clinical Settings

Given the complexity of diseases like IPF and cancer, combination therapies are likely to be more effective than monotherapies. Pre-clinical models offer an ideal platform to explore synergistic or additive effects of LPA1 antagonists with other therapeutic agents.

Promising pre-clinical combination strategies to investigate include:

Pairing with Anti-fibrotic Drugs: In the context of fibrosis, combining an LPA1 antagonist with existing drugs like nintedanib (B1663095) or pirfenidone (B1678446) could offer enhanced efficacy.

Combination with Cancer Therapies: In oncology, LPA1 antagonists could be tested alongside chemotherapy, radiotherapy, or immunotherapy to potentially enhance their effectiveness and overcome resistance. mdpi.comaacrjournals.org

Dual-Targeting Agents: The development of single molecules that can inhibit both LPA1 and another relevant target, such as autotaxin (the primary enzyme that produces LPA), is an emerging area of interest. researchgate.net

A recent pre-clinical study investigated the combination of the LPA1 antagonist EPGN2154 with the GLP-1 agonist semaglutide (B3030467) for the treatment of non-alcoholic steatohepatitis (NASH). The combination therapy showed promising results in reducing liver fibrosis and inflammation in mouse models. researchgate.netnih.gov

Long-Term Efficacy and Selectivity Assessments in Advanced Animal Models of Chronic Disease

Most pre-clinical studies to date have focused on relatively short-term outcomes. To better predict clinical success, long-term studies in more sophisticated animal models are necessary.

Future pre-clinical assessments should include:

Chronic Disease Models: Utilizing animal models that more accurately mimic the chronic and progressive nature of human diseases like IPF will be crucial.

Extended Treatment Durations: Evaluating the efficacy and potential for tachyphylaxis or off-target effects over longer treatment periods is essential.

Comprehensive Selectivity Profiling: While compounds like AM966 have shown good selectivity for LPA1 over other LPA receptors, a thorough investigation of their activity against a wider panel of receptors and transporters is needed to anticipate potential side effects. nih.govnih.gov The hepatobiliary toxicity observed with BMS-986020, for instance, was later attributed to off-target effects on bile acid transporters and not the LPA1 antagonism itself, highlighting the importance of such detailed profiling. ersnet.orgresearchgate.net

Application of Emerging Research Methodologies to LPA1 Receptor Antagonist 1 Studies

The application of cutting-edge research techniques can provide unprecedented insights into the pharmacology of LPA1 antagonists.

Future research should leverage:

Omics Technologies: Integrative omics platforms, including genomics, proteomics, and metabolomics, can help to identify novel biomarkers of drug response and resistance, as well as uncover new mechanistic details. nih.gov

Advanced In Vivo Imaging: Molecular imaging techniques can be used to non-invasively track the biodistribution of LPA1 antagonists, assess target engagement in real-time, and monitor therapeutic response at a whole-body level. nih.gov For example, imaging systems can be used to quantify cellular processes like proliferation in response to treatment. tandfonline.com

Novel Delivery Systems: The development of targeted drug delivery systems, such as lipid nanoparticles (LNPs) derived from LPA1 antagonists, could enhance drug delivery to specific tissues like the lungs, thereby increasing efficacy and reducing potential systemic side effects. Recent research has shown the potential of using an LPA1 antagonist-derived LNP to deliver therapeutic mRNA to lung fibroblasts. sciopen.com

Q & A

Q. What experimental methods are used to assess the selectivity and potency of LPA1 receptor antagonist 1?

this compound’s selectivity and potency are typically evaluated using GTPγS binding assays in LPA1-expressing cell lines (e.g., CHO cells), with comparisons to other LPA receptor subtypes (LPA2, LPA3). For example, its IC50 of 25 nM for LPA1 was determined using competitive binding assays, demonstrating >100-fold selectivity over LPA3 . Cross-reactivity with unrelated receptors (e.g., S1P, cannabinoid) should be tested to confirm specificity. Radioligand displacement assays using [³H]-labeled compounds (e.g., [³H]-ONO-0300302) can further validate binding kinetics .

Q. How is this compound utilized in idiopathic pulmonary fibrosis (IPF) research?

In IPF models, this compound is administered orally or intravenously to inhibit LPA1-mediated fibrotic signaling. Key endpoints include reduction of collagen deposition (measured via hydroxyproline assays), inhibition of fibroblast proliferation (e.g., in NHLF cells), and attenuation of lung stiffness in bleomycin-induced rodent models. Comparative studies with other LPA1 antagonists (e.g., BMS-986020, AM095) are critical to benchmark efficacy .

Q. What in vitro assays are recommended for studying LPA1 antagonist-induced anti-fibrotic effects?

Primary assays include:

  • Cell proliferation assays : LPA-induced fibroblast proliferation inhibition (e.g., in NHLF cells) using BrdU or MTT assays .
  • Calcium flux measurements : Monitoring intracellular Ca²⁺ changes via FLIPR to assess receptor activation/inhibition .
  • Gene expression profiling : qPCR or RNA-seq to evaluate downregulation of fibrotic markers (e.g., α-SMA, COL1A1) .

Advanced Research Questions

Q. How can conflicting data on hepatobiliary toxicity among LPA1 antagonists be resolved?

Species-specific toxicity (e.g., BMS-986020’s hepatotoxicity in humans vs. rodents) arises from differences in bile acid transporters (e.g., BSEP inhibition). Mitigation strategies include:

  • In vitro transporter inhibition assays : Screen for BSEP/DDI liabilities using membrane vesicle studies .
  • Metabolite profiling : Identify toxic metabolites via LC-MS/MS in hepatocytes .
  • Structural optimization : Reduce lipophilicity (cLogP) to minimize off-target effects, as demonstrated with BMS-986278, which shows improved safety over BMS-986020 .

Q. What strategies enhance the pharmacokinetic (PK) profile of LPA1 antagonists for chronic fibrosis studies?

Key approaches include:

  • Scaffold hopping : Replace metabolically labile groups (e.g., cyclopropane carboxylic acid in BMS-986020) with oxycyclohexyl acid (BMS-986278) to improve metabolic stability .
  • Cosolvent formulations : Use DMSO-based solutions (~20 mg/mL) to enhance solubility for in vivo dosing .
  • Species-specific PK modeling : Leverage data from murine, rat, and primate studies to predict human clearance and bioavailability .

Q. How do structural modifications impact LPA1 antagonist efficacy in vivo?

Structure-activity relationship (SAR) studies reveal:

  • Slow-binding properties : Compounds like ONO-0300302 exhibit prolonged receptor occupancy due to hydrophobic interactions with LPA1’s transmembrane domains, validated via MD simulations .
  • C(sp³) fraction optimization : Increasing sp³-hybridized carbons (e.g., in BMS-986278) improves aqueous solubility and reduces plasma protein binding .

Q. What preclinical models best recapitulate LPA1-mediated fibrosis for therapeutic testing?

  • Bleomycin-induced pulmonary fibrosis : Measures alveolar thickening and collagen deposition; LPA1 antagonists reduce fibrosis scores by >50% in mice .
  • Unilateral ureteral obstruction (UUO) : Evaluates renal fibrosis; LPA1-KO mice show attenuated TGF-β signaling .
  • Genetic models : LPA1 receptor-deficient mice (Lpar1⁻/⁻) are used to isolate LPA1-specific effects in neurogenesis or angiogenesis studies .

Q. How can researchers address interspecies variability in LPA1 antagonist response?

  • Receptor homology mapping : Sequence alignment (e.g., human vs. chicken LPA1 shows 95% conservation) identifies critical binding residues .
  • Transgenic models : Humanized LPA1 mice or organoids validate compound efficacy in human-like microenvironments .

Methodological Considerations

Q. What controls are essential for validating LPA1 antagonist specificity in complex assays?

  • Positive controls : Use known LPA1 agonists (e.g., LPA 18:1) and antagonists (e.g., Ki16425) .
  • Genetic controls : Include Lpar1⁻/⁻ cells or siRNA-mediated knockdowns to confirm on-target effects .
  • Off-target panels : Screen against GPCRs (e.g., S1P, cannabinoid) to rule out cross-reactivity .

Q. How should researchers design dose-ranging studies for LPA1 antagonists in fibrosis models?

  • Subcutaneous vs. oral dosing : Compare bioavailability using PK/PD modeling (e.g., BMS-986278’s Tmax = 2–4 hrs in primates) .
  • Dose titration : Start at 1–10 mg/kg (based on IC50) and adjust using biomarker feedback (e.g., plasma LPA levels) .

Data Contradiction Analysis

Q. Why do some LPA1 antagonists show divergent efficacy between in vitro and in vivo models?

Discrepancies arise from:

  • Tissue penetration limitations : High plasma protein binding reduces free drug concentrations in target organs .
  • Compensatory pathways : Upregulation of LPA2/LPA3 in LPA1-inhibited systems may mask efficacy .
  • Metabolic activation : Prodrugs (e.g., AM095 free acid) require hepatic conversion for activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.